molecular formula C14H10F3NO2 B8394683 N-(3-hydroxyphenyl)-3-(trifluoromethyl)benzamide

N-(3-hydroxyphenyl)-3-(trifluoromethyl)benzamide

Cat. No. B8394683
M. Wt: 281.23 g/mol
InChI Key: BUZORBYUFAWOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H10F3NO2 and its molecular weight is 281.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-hydroxyphenyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxyphenyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-hydroxyphenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-4-1-3-9(7-10)13(20)18-11-5-2-6-12(19)8-11/h1-8,19H,(H,18,20)

InChI Key

BUZORBYUFAWOPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-aminophenol (11.3 g, 104 mmol) in tetrahydrofuran (250 mL) were added water (250 mL) in which sodium hydrogen carbonate (10.6 g, 126.4 mmol) has been dissolved and 3-(trifluoromethyl)benzoyl chloride (22.4 g, 107 mmol), and the mixture was vigorously stirred at room temperature for 2 hr. The aqueous layer was separated, and the organic layer was diluted with ethyl acetate (150 mL) and washed with saturated brine (150 mL). The combined aqueous layer was extracted with ethyl acetate (150 mL). The combined organic layer was dried over anhydrous magnesium sulfate, the insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The crude product was recrystallized from ethyl acetate and hexane to give title compound (31.7 g) as pale-brown crystals.
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two

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